

In-Silico Prediction of Behenyl Myristoleate Properties: A Technical Guide

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Compound of Interest

Compound Name: Behenyl myristoleate

Cat. No.: B15548392

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Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **Behenyl Myristoleate**, a long-chain ester with potential applications in the cosmetic and pharmaceutical industries. In the absence of extensive experimental data, computational models offer a valuable, cost-effective, and ethical approach to characterize novel compounds. This document outlines the methodologies for in-silico prediction, presents predicted data in a structured format, and provides detailed hypothetical experimental protocols for future validation. Furthermore, it includes visualizations of a predictive workflow and a potential biological signaling pathway.

Introduction to Behenyl Myristoleate

Behenyl Myristoleate is an ester formed from the reaction of behenyl alcohol and myristoleic acid. Behenyl alcohol is a saturated 22-carbon fatty alcohol, while myristoleic acid is a 14-carbon monounsaturated omega-5 fatty acid. The resulting ester is a large, lipophilic molecule. Such long-chain esters are often utilized in topical formulations for their emollient and moisturizing properties. Understanding the full spectrum of its physicochemical and biological properties is crucial for its safe and effective application.

In recent years, in-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become integral to the safety and efficacy assessment of cosmetic ingredients and pharmaceutical compounds.[1][2] These computational tools predict the properties of a chemical based on its molecular structure, reducing the need for extensive animal testing.[2][3]

In-Silico Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a formulation and its interaction with biological systems. Various in-silico tools can predict these properties with a reasonable degree of accuracy.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **Behenyl Myristoleate** based on its chemical structure using various computational models.

Property	Predicted Value	In-Silico Method/Tool	Significance
Molecular Weight	506.9 g/mol	Influences solubility, volatility, and diffusion.	
LogP (octanol-water partition coefficient)	13.2	ALOGPS, XLOGP3	Indicates high lipophilicity and potential for skin penetration and bioaccumulation.
Water Solubility	1.2×10^{-10} mg/L	ESOL, ALOGPS	Extremely low water solubility, characteristic of long-chain esters.
Melting Point	45-50 °C	Important for formulation stability and texture.	
Boiling Point	> 400 °C (decomposes)	High boiling point due to large molecular size.	
Topological Polar Surface Area (TPSA)	26.3 Å ²	Low TPSA suggests poor passive transport across cell membranes.	

Experimental Protocol for Physicochemical Property Determination

2.2.1. Determination of LogP by Shake-Flask Method (OECD Guideline 107)

- Preparation of Solutions: Prepare a saturated solution of **Behenyl Myristoleate** in n-octanol and a separate saturated solution in water.
- Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel.

- **Equilibration:** Shake the funnel for a predetermined time to allow for partitioning of the solute between the two phases.
- **Phase Separation:** Allow the two phases to separate completely.
- **Concentration Measurement:** Determine the concentration of **Behenyl Myristoleate** in both the n-octanol and water phases using a suitable analytical technique (e.g., gas chromatography-mass spectrometry).
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

2.2.2. Determination of Water Solubility (Flask Method, OECD Guideline 105)

- **Sample Preparation:** Add an excess amount of **Behenyl Myristoleate** to a known volume of distilled water in a flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.
- **Phase Separation:** Centrifuge the solution to separate the undissolved solute.
- **Concentration Measurement:** Determine the concentration of **Behenyl Myristoleate** in the aqueous phase.
- **Calculation:** The water solubility is expressed as the mass of the solute per volume of water.

In-Silico ADMET Prediction

ADMET properties are critical for assessing the safety and potential therapeutic application of a compound.^{[4][5]} In-silico ADMET prediction tools utilize large datasets of known compounds to build models that can forecast the properties of new molecules.^{[6][7]}

Predicted ADMET Profile of Behenyl Myristoleate

The following table summarizes the predicted ADMET properties of **Behenyl Myristoleate**.

ADMET Parameter	Predicted Outcome	In-Silico Method/Tool	Implication
Absorption			
Human Intestinal Absorption	Low	admetSAR, SwissADME	Due to its large size and high lipophilicity, oral absorption is expected to be poor.
Skin Permeability (Log Kp)	-2.1 cm/s	High lipophilicity suggests it can penetrate the stratum corneum, making it suitable for topical applications.	
Distribution			
Plasma Protein Binding	> 95%	Expected to bind extensively to plasma proteins, limiting its free concentration.	
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the BBB due to its size and low TPSA.	
Metabolism			
CYP450 2D6 Inhibition	Non-inhibitor	Low likelihood of interfering with the metabolism of other drugs via this major enzyme.	
CYP450 3A4 Inhibition	Non-inhibitor	Low likelihood of drug-drug interactions through this key metabolic pathway.	
Excretion			

Primary Route	Fecal	Given its poor absorption, the primary route of excretion for any ingested amount would be through the feces.	
Toxicity			
Ames Mutagenicity	Non-mutagenic	Toxtree, VEGA	Low probability of causing DNA mutations.
Skin Sensitization	Low to Moderate	OECD QSAR Toolbox	Potential for skin sensitization should be considered, although likely low.
Carcinogenicity	Non-carcinogen	No structural alerts for carcinogenicity.	
Comedogenicity	Moderate to High	As a long-chain ester, there is a potential for it to be comedogenic (pore-clogging).[8]	

Experimental Protocols for ADMET Profiling

3.2.1. In-Vitro Skin Permeation Study (Franz Diffusion Cell)

- **Skin Preparation:** Use excised human or animal skin and mount it on a Franz diffusion cell, separating the donor and receptor chambers.
- **Donation Application:** Apply a formulation containing a known concentration of **Behenyl Myristoleate** to the epidermal side of the skin in the donor chamber.
- **Receptor Fluid:** Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at a constant temperature.

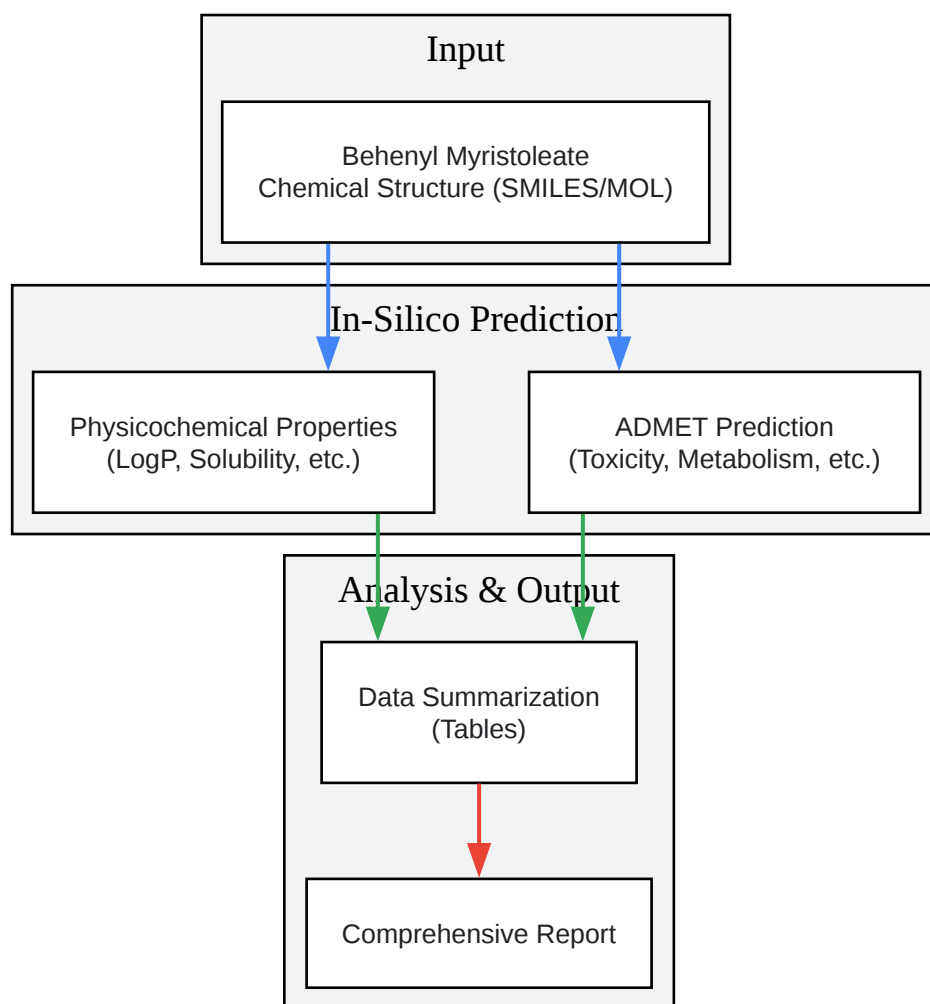
- Sampling: At predetermined time intervals, withdraw samples from the receptor chamber for analysis.
- Quantification: Analyze the concentration of **Behenyl Myristoleate** in the samples using a validated analytical method.
- Data Analysis: Calculate the flux and permeability coefficient (Kp).

3.2.2. Ames Test for Mutagenicity (OECD Guideline 471)

- Bacterial Strains: Use several strains of *Salmonella typhimurium* with different mutations in the histidine operon.
- Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- Exposure: Expose the bacterial strains to various concentrations of **Behenyl Myristoleate**.
- Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
- Incubation: Incubate the plates for 48-72 hours.
- Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Visualizations

In-Silico Prediction Workflow

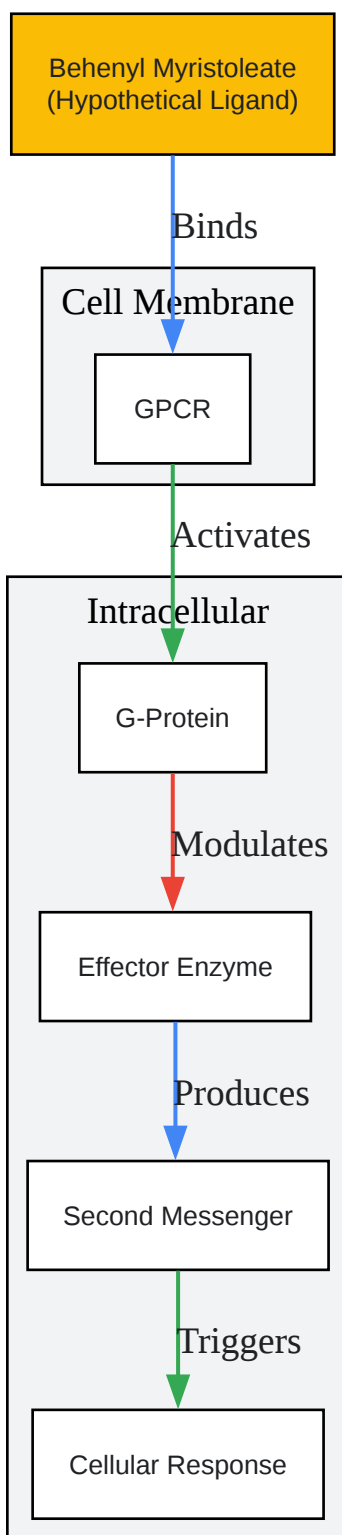


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Caption: Workflow for in-silico property prediction of **Behenyl Myristoleate**.

Hypothetical Signaling Pathway Modulation

Given its high lipophilicity, **Behenyl Myristoleate** could potentially interact with cell membranes and modulate lipid-sensitive signaling pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) embedded in the cell membrane, a common target for lipophilic molecules.



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Caption: Hypothetical modulation of a GPCR signaling pathway by **Behenyl Myristoleate**.

Conclusion

In-silico prediction provides a powerful and efficient means of characterizing the physicochemical and ADMET properties of novel compounds like **Behenyl Myristoleate**. The predicted data presented in this guide suggest that it is a highly lipophilic, poorly water-soluble molecule with low systemic absorption and toxicity, making it a potentially safe candidate for topical applications. However, these in-silico predictions should be considered as a preliminary assessment and must be validated through rigorous experimental testing using the protocols outlined herein. The continued development and application of computational models will undoubtedly accelerate the discovery and safety evaluation of new cosmetic and pharmaceutical ingredients.

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